molecular formula C12H12N2OS B4273302 2-amino-N-benzylthiophene-3-carboxamide

2-amino-N-benzylthiophene-3-carboxamide

Cat. No.: B4273302
M. Wt: 232.30 g/mol
InChI Key: AFEQNWXQUUZCCP-UHFFFAOYSA-N
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Description

2-Amino-N-benzylthiophene-3-carboxamide is a chemical compound built on the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry. This five-membered heterocyclic core is predominantly synthesized via the Gewald reaction and is recognized for conferring a wide range of biological activities to molecules, making it a highly attractive scaffold for drug discovery efforts . While the specific biological profile of this exact compound requires further investigation, its core structure is a promising starting point for developing selective inhibitors and modulators of biological targets. Researchers value 2-aminothiophene derivatives for their diverse mechanisms of action and their role as synthons for synthesizing more complex thiophene-containing heterocycles, conjugates, or hybrids . Notably, closely related thiophene-3-carboxamide derivatives have been identified in research as potential inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy . Furthermore, other analogs within this family have been explored as histone deacetylase (HDAC) inhibitors, which are relevant for treating conditions such as cancer, neurodegenerative diseases, and cardiac hypertrophy . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex bioactive molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-benzylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-11-10(6-7-16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEQNWXQUUZCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylthiophene-3-carboxamide typically involves the reaction of 2-amino-3-thiophenecarboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: 2-amino-N-benzylthiophene-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in molecular docking studies. It can interact with various biological targets, making it a candidate for drug discovery.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. This makes it a potential candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-amino-N-benzylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Lipophilic groups (e.g., benzyl, ethyl) enhance membrane permeability, while polar substituents (e.g., methoxy) improve solubility .
  • Electronic Modulation: Electron-withdrawing groups (cyano, ethoxy) in polyheterocyclic derivatives alter electronic density, influencing reactivity in further syntheses .

Physicochemical Properties

  • Solubility : Benzyl and ethyl groups reduce aqueous solubility, whereas methoxy-substituted analogs (e.g., ) show moderate polarity.
  • Melting Points : reports melting points >200°C for polyheterocyclic derivatives, suggesting high crystallinity due to extended conjugation . Simpler thiophenes (e.g., ) likely have lower melting points.

Q & A

Q. Q1. What are the standard synthetic routes for 2-amino-N-benzylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with benzylamine under anhydrous conditions. Key steps include:

  • Solvent Selection : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .
  • Reagent Ratios : Use a 1.2:1 molar ratio of anhydride/carboxylic acid derivatives to amine intermediates to minimize unreacted starting materials .
  • Purification : Reverse-phase HPLC (methanol-water gradients) or recrystallization (methanol) achieves >95% purity. For example, compound 2 in was purified via HPLC with 67% yield .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene ring protons (δ 6.8–7.5 ppm, multiplet).
    • Benzyl group aromatic protons (δ 7.2–7.4 ppm) and methylene (N-CH₂, δ 4.5–4.7 ppm).
    • Carboxamide carbonyl carbon (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm NH stretching (3200–3350 cm⁻¹), C=O (1660–1700 cm⁻¹), and C-S (600–700 cm⁻¹) .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for predicting the biological interactions of this compound analogs?

Methodological Answer:

  • Molecular Docking : AutoDock Vina is recommended for binding affinity predictions due to its speed and accuracy. It calculates grid maps and clusters results automatically, enabling efficient screening of analogs .
  • Pharmacokinetic Modeling : Tools like SwissADME predict logP, solubility, and bioavailability. For example, PubChem-derived descriptors (e.g., topological polar surface area) guide structural modifications for enhanced absorption .

Q. Q4. How can researchers resolve contradictions in biological activity data among structurally similar derivatives?

Methodological Answer:

  • Step 1 : Verify synthesis protocols (e.g., impurity profiles via LC-MS) to rule out batch variability .
  • Step 2 : Use advanced NMR (e.g., 2D COSY, NOESY) to confirm stereochemistry and regioselectivity, which may influence activity .
  • Step 3 : Perform dose-response assays (e.g., MIC for antimicrobial studies) to compare potency thresholds. notes that tert-butyl substituents in compound 3 reduced activity compared to cyclohexenyl analogs .

Q. Q5. What strategies improve solubility and formulation stability for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based systems to enhance aqueous solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or amide substitution, as seen in compound 12 () .
  • Solid Dispersion : Formulate with polymers like PVP to stabilize amorphous phases and prevent crystallization .

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

  • Core Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing Cl or CF₃) to assess impact on target binding. shows trifluoromethyl groups enhance hydrophobic interactions .
  • Side Chain Optimization : Replace the carboxamide with sulfonamide (e.g., compound 23 in ) to improve metabolic stability .
  • In Silico Screening : Prioritize analogs with predicted high binding scores (AutoDock Vina) and favorable ADMET profiles before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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